7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 7-fluoro-2-methylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride can be compared with other similar compounds, such as:
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride: This compound has a similar structure but differs in the position of the hydrazino group.
7-Fluoro-2-methylquinoline: This compound lacks the hydrazino group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1171174-76-7 |
---|---|
Molecular Formula |
C10H11ClFN3 |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
(7-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
MFPXMNRXLMHZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)NN.Cl |
Origin of Product |
United States |
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